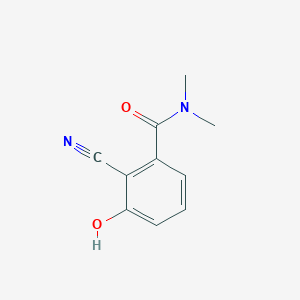

2-Cyano-3-hydroxy-N,N-dimethylbenzamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H10N2O2 |

|---|---|

Molecular Weight |

190.20 g/mol |

IUPAC Name |

2-cyano-3-hydroxy-N,N-dimethylbenzamide |

InChI |

InChI=1S/C10H10N2O2/c1-12(2)10(14)7-4-3-5-9(13)8(7)6-11/h3-5,13H,1-2H3 |

InChI Key |

XBQKRBQFQLYLQP-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C(=O)C1=C(C(=CC=C1)O)C#N |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways for 2 Cyano 3 Hydroxy N,n Dimethylbenzamide

Established Synthetic Routes to Substituted Benzamide (B126) Core Structures

The construction of the substituted benzamide core is foundational to the synthesis of the target molecule. This involves the formation of the amide bond, the introduction of the nitrile group, and the placement of the hydroxyl functionality onto the aromatic ring.

Aminolysis Reactions in Benzamide Synthesis

The formation of the N,N-dimethylbenzamide structure is typically achieved through aminolysis, a reaction where an amine attacks a carboxylic acid derivative. jove.comwikipedia.org This nucleophilic acyl substitution is a fundamental process in organic synthesis for creating amide bonds. ncert.nic.in

The most common precursors for this reaction are activated carboxylic acid derivatives like acyl chlorides or esters. The reaction of a substituted benzoyl chloride with dimethylamine (B145610), often in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine (B128534) to neutralize the HCl byproduct, yields the corresponding N,N-dimethylbenzamide. jove.com Alternatively, aminolysis of a methyl or ethyl benzoate (B1203000) precursor with dimethylamine can also produce the desired amide, though this often requires more forcing conditions or catalysis. nih.gov

Direct condensation of a benzoic acid with an amine is also possible but generally requires high temperatures to drive off water or the use of coupling agents. wikipedia.org

Mechanism of Aminolysis of an Acyl Chloride:

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of dimethylamine attacks the electrophilic carbonyl carbon of the benzoyl chloride. This forms a tetrahedral intermediate. jove.com

Leaving Group Departure: The carbonyl group reforms, and the chloride ion, being a good leaving group, is eliminated. jove.com

Deprotonation: A second equivalent of dimethylamine or another base removes a proton from the positively charged nitrogen atom, yielding the final tertiary amide product. jove.com

Cyanation Strategies for Aromatic Nitriles in Benzamide Precursors

The introduction of the cyano (-CN) group onto the aromatic ring is a critical step in forming the benzamide precursor. Several established methods exist for this transformation.

One of the most traditional methods is the Rosenmund-von Braun reaction , which involves the cyanation of an aryl halide (typically bromide or iodide) with a copper(I) cyanide salt at elevated temperatures. rsc.orggoogle.com This method is effective for precursors like 2-bromo-3-hydroxy-N,N-dimethylbenzamide. Patents for structurally similar compounds describe reacting a bromine-substituted precursor with copper(I) cyanide in a high-boiling point solvent like N-methylpyrrolidone (NMP) or dimethylformamide (DMF). google.com

Another classical approach is the Sandmeyer reaction , where an aryl diazonium salt, generated from a primary aromatic amine, is treated with copper(I) cyanide. rsc.org This would involve diazotization of a precursor like 2-amino-3-hydroxy-N,N-dimethylbenzamide.

More modern approaches include palladium-catalyzed cyanation reactions, which can use various cyanide sources, including less toxic ones like zinc cyanide (Zn(CN)₂) or potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]). google.comresearchgate.net These reactions often proceed under milder conditions and with broader substrate scopes. Direct C-H cyanation, where a C-H bond on the aromatic ring is directly converted to a C-CN bond, is an emerging area, often utilizing transition metal catalysts and an oxidant. rsc.org

| Cyanation Method | Precursor Type | Cyanide Source | Typical Conditions |

| Rosenmund-von Braun | Aryl Halide (Br, I) | CuCN | High Temperature (150-200 °C) |

| Sandmeyer Reaction | Aryl Diazonium Salt | CuCN/KCN | Aqueous, mild temperature |

| Palladium-Catalyzed | Aryl Halide/Triflate | Zn(CN)₂, K₄[Fe(CN)₆] | Pd catalyst, ligand, base |

| Direct C-H Cyanation | Arene | Various | Transition metal catalyst, oxidant |

Chemical Derivatization for Introduction of Hydroxyl Functionality

The introduction of a hydroxyl (-OH) group onto the aromatic ring can be accomplished through several synthetic strategies. alfachemic.com The choice of method depends heavily on the nature and position of other substituents on the ring.

One common method is electrophilic aromatic hydroxylation . This involves reacting the aromatic ring with a strong oxidizing agent, such as hydrogen peroxide in the presence of a Lewis acid catalyst, or a peracid. fiveable.me The directing effects of existing substituents will determine the position of hydroxylation. For instance, if starting with 2-cyano-N,N-dimethylbenzamide, the cyano and benzamide groups are meta-directing, making direct hydroxylation at the 3-position challenging.

A more controlled, multi-step approach involves the use of a diazonium salt intermediate. An amino group can be introduced and then converted to a diazonium salt using nitrous acid. Subsequent heating of the diazonium salt in water leads to its replacement by a hydroxyl group. This method offers excellent regiocontrol.

Another versatile strategy is the oxidation of aryl organoboron compounds. An aromatic ring can be converted to an arylboronic acid or ester via lithiation followed by reaction with a borate (B1201080) ester. Subsequent oxidation, typically with hydrogen peroxide under basic conditions, replaces the boronic acid group with a hydroxyl group. stackexchange.com

Novel and Optimized Synthetic Protocols for 2-Cyano-3-hydroxy-N,N-dimethylbenzamide

Recent advancements in chemical synthesis have focused on developing more efficient, sustainable, and cost-effective methods. These principles are applicable to the synthesis of complex molecules like this compound.

Green Chemistry Approaches and Process Intensification

Green chemistry aims to reduce or eliminate the use and generation of hazardous substances. chemmethod.com In the context of benzamide synthesis, this has led to the development of solvent-free reaction conditions and the use of more environmentally benign reagents. tandfonline.comtandfonline.com

For the aminolysis step, direct amidation of carboxylic acids and amines without the need for stoichiometric activating agents is a key goal. Catalytic methods using boric acid or other Lewis acids can facilitate this transformation, producing only water as a byproduct. sciepub.comyoutube.com Solvent-free approaches, where a mixture of the amine and a vinyl ester of the carboxylic acid are stirred at room temperature, have also proven effective for certain substrates. tandfonline.com

Catalytic Systems for Benzamide Formation and Functionalization

Catalysis is central to modern organic synthesis, offering pathways that are more efficient and selective than stoichiometric methods. researchgate.net

For Benzamide Formation: A variety of catalysts have been developed for the direct amidation of carboxylic acids. Boron-based catalysts, such as boric acid and substituted boronic acids, have been shown to be effective in promoting amide bond formation by activating the carboxylic acid. mdpi.comrsc.org Zirconium-based catalysts have also been employed for this transformation. researchgate.net These catalytic systems avoid the generation of stoichiometric waste associated with traditional coupling reagents.

For Functionalization: Transition metal catalysis is pivotal for the functionalization steps.

Cyanation: As mentioned, palladium- and nickel-catalyzed reactions are state-of-the-art for converting aryl halides to nitriles. organic-chemistry.orgorganic-chemistry.org These systems often employ specific ligands to facilitate the catalytic cycle and can operate under relatively mild conditions. Gallium-catalyzed electrophilic cyanation of C-H bonds represents a newer approach that avoids the need for a pre-functionalized halide. rsc.org

Hydroxylation: Catalytic hydroxylation provides a direct route to phenols. alfachemic.com Systems using iron or copper catalysts with oxidants like hydrogen peroxide have been explored for the direct hydroxylation of benzene (B151609) and its derivatives. The primary challenge remains controlling the regioselectivity of the reaction. alfachemic.comfiveable.me

| Reaction Step | Catalytic System | Advantages |

| Amide Formation | Boric Acid / Boronic Acids | Low cost, low toxicity, water as byproduct |

| Amide Formation | Zirconium(IV) Chloride | High efficiency, reusable catalyst potential |

| Cyanation | Palladium(0)/Ligand | Mild conditions, broad scope, various CN sources |

| Cyanation | Gallium(III) Chloride | Direct C-H functionalization |

| Hydroxylation | Iron/Copper Salts + H₂O₂ | Direct conversion of C-H to C-OH |

Multi-Component and One-Pot Synthesis Strategies

Multi-component reactions (MCRs) and one-pot syntheses are highly efficient strategies in organic synthesis, offering advantages such as reduced reaction times, lower costs, and decreased waste generation by avoiding the isolation of intermediates. While a specific, documented multi-component or one-pot synthesis for this compound is not readily found in the surveyed literature, a hypothetical one-pot approach can be designed based on general principles of amide synthesis.

A plausible one-pot strategy would involve the in situ activation of 2-cyano-3-hydroxybenzoic acid followed by the addition of dimethylamine. This approach circumvents the need to isolate a more reactive acid derivative, such as an acyl chloride or ester. Various coupling agents can be employed to facilitate this transformation in a single reaction vessel.

A general representation of such a one-pot process is depicted below:

Step 1 (in situ activation): 2-cyano-3-hydroxybenzoic acid is treated with a coupling agent.

Step 2 (amination): Dimethylamine (or its salt) is added to the activated intermediate to form the final amide product.

The efficiency of this one-pot synthesis would be highly dependent on the choice of coupling agent, base, and solvent. Below is a table illustrating potential components for such a reaction, based on analogous amide syntheses.

| Coupling Agent | Base (optional) | Solvent | Typical Reaction Conditions |

| HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) | DIPEA (N,N-Diisopropylethylamine) | DMF (Dimethylformamide) | Room temperature, 4-24 hours |

| EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) / HOBt (Hydroxybenzotriazole) | DIPEA or Triethylamine | DCM (Dichloromethane) or DMF | 0 °C to room temperature, 12-24 hours |

| SOCl₂ (Thionyl chloride) | Pyridine or Triethylamine | Toluene or DCM | Reflux, 1-4 hours |

| TsCl (Tosyl chloride) | Triethylamine | Acetonitrile | Room temperature to reflux, 2-6 hours |

This interactive table is based on general procedures for amide bond formation and represents a hypothetical application to the synthesis of this compound.

Mechanistic Investigations of Synthesis Reactions

The formation of an amide bond from a carboxylic acid and an amine is a condensation reaction that is thermodynamically unfavorable without activation of the carboxylic acid. Mechanistic studies of these reactions provide insight into the roles of reagents and the nature of intermediates, which is key to improving reaction efficiency and selectivity.

While most amide bond formations proceed through ionic intermediates, there are specialized methods that involve radical pathways. One such approach is the decarboxylative cross-coupling of carboxylic acids with isocyanides, which can be mediated by a metal catalyst like silver. nih.gov

In a hypothetical application to a related benzamide, the mechanism could proceed as follows:

A silver catalyst mediates the decarboxylation of a benzoic acid derivative to generate a phenyl radical.

This radical then adds to an isocyanide, forming a radical imine adduct.

The radical imine is subsequently oxidized (e.g., by molecular oxygen) and undergoes further transformation to yield the amide product. nih.gov

This type of mechanism, involving single electron transfer steps and radical intermediates, offers an alternative to traditional two-electron pathways for amide synthesis. However, it should be noted that the direct application of this specific radical-based method for the synthesis of this compound has not been reported in the reviewed literature.

In conventional amide synthesis, catalysts and activating reagents play a pivotal role in overcoming the activation energy barrier for amide bond formation. The carboxylic acid is typically converted in situ into a more reactive species that is readily attacked by the amine nucleophile.

Coupling Reagents: Reagents like carbodiimides (e.g., EDC) and phosphonium (B103445) or uronium salts (e.g., HATU) are commonly used.

EDC reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate can then react directly with the amine or, more efficiently, react with an additive like HOBt to form an activated ester, which then aminates to form the amide. The use of HOBt can suppress side reactions and improve yields.

HATU and similar uronium-based reagents activate the carboxylic acid to form a highly reactive acyl-tetramethyluronium species, which rapidly reacts with the amine.

Bases: Organic bases such as DIPEA or triethylamine are often added to neutralize any acidic byproducts formed during the reaction and to ensure the amine nucleophile is in its free, unprotonated state.

Dehydrating Agents: In simpler, albeit often harsher, methods, strong dehydrating agents can be used to drive the reaction forward by removing water. Alternatively, conversion of the carboxylic acid to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride creates a highly reactive intermediate that readily forms the amide upon reaction with an amine. youtube.com

The table below summarizes the function of various catalysts and reagents in the context of benzamide synthesis.

| Catalyst/Reagent | Type | Function |

| EDC / HOBt | Coupling Agents | Activates the carboxylic acid via an O-acylisourea intermediate and subsequent activated ester formation. |

| HATU | Coupling Agent | Forms a highly reactive acyl-tetramethyluronium species for efficient amidation. |

| DIPEA / Triethylamine | Base | Scavenges protons to maintain a neutral reaction environment and ensure the amine is nucleophilic. |

| Thionyl Chloride (SOCl₂) | Activating Reagent | Converts the carboxylic acid to a highly reactive acyl chloride intermediate. |

| Tosyl Chloride (TsCl) | Activating Reagent | Activates the carboxyl group, potentially through a mixed anhydride (B1165640) intermediate. |

This interactive table outlines the general roles of common reagents in facilitating amide bond formation.

Advanced Structural Characterization and Spectroscopic Analysis of 2 Cyano 3 Hydroxy N,n Dimethylbenzamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure, dynamics, and environment of atoms within a molecule.

The N,N-dimethylamide group in 2-Cyano-3-hydroxy-N,N-dimethylbenzamide is subject to restricted rotation around the C(O)-N bond due to its partial double bond character. This restricted rotation can lead to the observation of distinct NMR signals for the two methyl groups, which are chemically non-equivalent (diastereotopic) if the molecule is in a conformation that lacks a plane of symmetry.

Variable Temperature (VT) NMR is a key technique to probe this conformational dynamism. By recording NMR spectra at different temperatures, the rate of rotation around the C(O)-N bond can be manipulated. At low temperatures, the rotation is slow on the NMR timescale, and two separate signals for the methyl groups are typically observed. As the temperature is increased, the rate of rotation increases. Eventually, the two signals broaden and coalesce into a single sharp peak at the coalescence temperature (Tc). Above this temperature, the rotation is fast, and the two methyl groups become chemically equivalent on the NMR timescale.

The energy barrier to this rotation (Gibbs free energy of activation, ΔG‡) can be calculated from the coalescence temperature and the separation of the two signals at low temperature. This provides valuable insight into the steric and electronic effects influencing the amide bond's rotational barrier.

Illustrative Data for Amide Rotational Barriers

| Compound Class | Typical ΔG‡ (kJ/mol) | Notes |

|---|---|---|

| N,N-dimethylbenzamides | 60 - 75 | The barrier can be influenced by ortho substituents due to steric hindrance. |

This table provides typical values for related compounds to illustrate the expected range for this compound.

The solvent in which the NMR spectrum is recorded can have a significant impact on the chemical shifts and the rotational barrier of the amide group. Polar, hydrogen-bond-donating solvents can interact with the carbonyl oxygen, increasing the polarization of the C=O bond and consequently increasing the double bond character of the C(O)-N bond. This leads to a higher rotational barrier.

Conversely, non-polar solvents will have a lesser effect on the rotational barrier. A systematic study of the NMR spectra in a range of solvents with varying polarity and hydrogen-bonding capability can provide information about the solute-solvent interactions and the electronic nature of the molecule. For this compound, the intramolecular hydrogen bond between the 3-hydroxy group and the 2-cyano or the amide carbonyl group could also be influenced by the solvent, which in turn would affect the NMR spectrum.

Expected Solvent Effects on Rotational Barrier

| Solvent | Polarity | Expected Effect on ΔG‡ |

|---|---|---|

| Chloroform-d | Medium | Baseline measurement |

| Dimethyl sulfoxide-d6 | High (H-bond acceptor) | Increase |

| Methanol-d4 | High (H-bond donor) | Significant Increase |

This table illustrates the expected qualitative effects of different solvents on the rotational barrier of the amide group.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

For this compound, the following characteristic vibrations are expected:

O-H stretch: A broad band in the IR spectrum, typically in the region of 3200-3600 cm⁻¹, is indicative of the hydroxyl group. The broadness is due to hydrogen bonding.

C≡N stretch: A sharp, intense absorption in the IR spectrum around 2220-2260 cm⁻¹ is characteristic of the nitrile group.

C=O stretch: A strong absorption in the IR spectrum, typically between 1630-1680 cm⁻¹, corresponds to the amide carbonyl stretching vibration. The position of this band is sensitive to the electronic environment and hydrogen bonding.

C-N stretch: The amide C-N stretching vibration usually appears in the range of 1300-1400 cm⁻¹.

Aromatic C=C stretches: Multiple bands in the region of 1450-1600 cm⁻¹ are characteristic of the benzene (B151609) ring.

Raman spectroscopy provides complementary information. The C≡N and the symmetric aromatic ring breathing modes are often strong and sharp in the Raman spectrum.

Characteristic Vibrational Frequencies

| Functional Group | Expected Wavenumber (cm⁻¹) | Spectroscopy Method |

|---|---|---|

| O-H (hydroxyl) | 3200-3600 | IR |

| C≡N (nitrile) | 2220-2260 | IR, Raman |

| C=O (amide) | 1630-1680 | IR |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can provide accurate bond lengths, bond angles, and torsion angles, as well as information about intermolecular interactions and crystal packing.

In the solid state, molecules of this compound are expected to be held together by a network of intermolecular forces. The hydroxyl group can act as a hydrogen bond donor, while the carbonyl oxygen, the nitrile nitrogen, and the hydroxyl oxygen can act as hydrogen bond acceptors. This can lead to the formation of hydrogen-bonded chains or dimers.

Furthermore, π-π stacking interactions between the aromatic rings of adjacent molecules may also play a role in the crystal packing. The cyano and amide groups are both polar, leading to dipole-dipole interactions that will also influence the molecular arrangement in the crystal lattice.

An important feature to consider is the possibility of an intramolecular hydrogen bond between the 3-hydroxy group and the 2-cyano group or the amide carbonyl oxygen. The presence of such an interaction would significantly influence the conformation of the molecule and the pattern of intermolecular interactions.

The conformation of this compound in the solid state is determined by a balance of intramolecular steric and electronic effects, as well as the intermolecular forces that dictate the crystal packing.

A key conformational feature is the dihedral angle between the plane of the benzene ring and the plane of the amide group. This angle is influenced by the steric hindrance between the N,N-dimethyl groups and the substituents at the 2- and 6-positions of the benzene ring. In the case of this compound, the cyano group at the 2-position would likely cause the amide group to be twisted out of the plane of the benzene ring to minimize steric repulsion. X-ray crystallography would provide the precise value of this dihedral angle.

The orientation of the two methyl groups of the N,N-dimethylamide moiety would also be fixed in the crystalline state, and their positions relative to the rest of the molecule could be precisely determined.

Computational Chemistry and Theoretical Investigations of 2 Cyano 3 Hydroxy N,n Dimethylbenzamide

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) serves as a powerful computational tool to investigate the electronic structure and reactivity of molecules like 2-Cyano-3-hydroxy-N,N-dimethylbenzamide. By approximating the electron density of the molecule, DFT methods can accurately predict various properties, including molecular geometries, reaction energies, and spectroscopic parameters. Functionals such as B3LYP combined with basis sets like 6-311++G(d,p) are commonly employed to provide a balance between computational cost and accuracy for systems containing intramolecular hydrogen bonds. nih.govresearchgate.net

The presence of a hydroxyl group adjacent to a carbonyl oxygen in this compound makes it a candidate for intramolecular proton transfer, particularly in the excited state (ESIPT). DFT calculations are instrumental in mapping the potential energy surface for this process. By calculating the energies of the ground state (enol form), the transition state, and the proton-transferred tautomer (keto form), a reaction profile can be constructed. researchgate.net

For related hydroxybenzoyl compounds, the energy barrier for proton transfer in the ground state is typically high, indicating that the enol form is significantly more stable. However, upon electronic excitation to the first excited state (S1), the acidity of the hydroxyl group and the basicity of the carbonyl oxygen increase, which often leads to a significant reduction in the energy barrier, making the proton transfer process much more favorable. researchgate.net The potential energy curve for the S1 state would illustrate whether the transfer is a barrierless process or involves a small activation energy, providing insight into the molecule's fluorescence properties.

A key structural feature of this compound is the intramolecular hydrogen bond between the 3-hydroxyl proton (donor) and the amide carbonyl oxygen (acceptor). This interaction forms a six-membered quasi-ring, which significantly influences the molecule's conformation and properties. DFT calculations can precisely determine the geometry of this hydrogen bond, including bond lengths and angles. researchgate.netacs.org

The strength of this hydrogen bond can be estimated using several computational methods. One common approach is the cis-trans comparison method, where the energy of the stable, hydrogen-bonded conformer is compared to a hypothetical higher-energy conformer where the O-H group is rotated 180° away from the acceptor group. nih.gov Another method involves analyzing the topological properties of the electron density at the bond critical point (BCP) between the hydrogen and the acceptor oxygen, as defined by the Quantum Theory of Atoms in Molecules (QTAIM). nih.gov For similar 2-hydroxybenzoyl compounds, these intramolecular hydrogen bonds are characterized as strong, with energies often falling in the range of 8 to 15 kcal/mol, a result of resonance-assisted hydrogen bonding (RAHB). nih.gov The presence of an electron-withdrawing cyano group on the benzene (B151609) ring is expected to fortify this interaction. researchgate.net

| Parameter | Typical Calculated Value (B3LYP/6-31G**) |

|---|---|

| H···O Distance (Å) | ~1.6 - 1.8 |

| O···O Distance (Å) | ~2.5 - 2.7 |

| O-H···O Angle (°) | ~140 - 150 |

| Calculated H-Bond Energy (kcal/mol) | 8 - 15 |

DFT calculations are widely used to quantify the energy barrier for this rotation. The process involves identifying the ground state geometry and then locating the transition state structure, which typically involves a 90° rotation of the N,N-dimethylamino group relative to the carbonyl group. The energy difference between these two states represents the rotational barrier. For N,N-dimethylbenzamides, these barriers are substantial, often calculated to be in the range of 15–23 kcal/mol. researchgate.netmdpi.com The specific value for this compound would be influenced by steric and electronic effects from the adjacent hydroxyl and cyano substituents.

| Parameter | Description | Typical Calculated Value (kcal/mol) |

|---|---|---|

| ΔG‡ (Formyl) | Gibbs free energy of activation for rotation around the C-N amide bond. | 15 - 23 |

Bond Dissociation Energy (BDE) is a fundamental measure of bond strength and is crucial for assessing the chemical stability and predicting the reactivity of a molecule. DFT methods have proven effective for calculating BDEs for various bonds. researchgate.net For this compound, the most significant bonds for stability assessment are the phenolic O-H bond, the aryl C-C(O) bond, and the amide C-N bond.

The calculation of homolytic BDE involves computing the enthalpy change for the reaction in which a bond is cleaved to form two radicals. This requires accurate energy calculations for the parent molecule and the resulting radical fragments. Studies have shown that hybrid meta-GGA functionals, such as M05-2X or M06-2X, often provide highly accurate BDE values when used with a sufficiently large basis set. nih.gov The O-H BDE will be influenced by the intramolecular hydrogen bond, which stabilizes the parent molecule. The amide C-N BDE is expected to be relatively high due to its partial double bond character, though it can be weakened by steric hindrance or substitution. researchgate.net

Molecular Dynamics Simulations for Conformational Dynamics and Solvent Interactions

While DFT provides a static picture of molecular properties at minimum energy configurations, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of this compound over time. MD simulations model the atomic motions of the molecule, and surrounding solvent molecules, by integrating Newton's laws of motion, using force fields (like AMBER or CHARMM) to describe the interatomic forces. nih.gov

These simulations can reveal the flexibility of the molecule, exploring different conformational states, such as the rotation of the N,N-dimethylamide group and fluctuations in the intramolecular hydrogen bond geometry. Furthermore, MD is particularly valuable for understanding how the molecule interacts with its environment. By simulating the compound in a solvent box (e.g., water or dimethyl sulfoxide), one can analyze the formation and lifetime of intermolecular hydrogen bonds between the solute's hydroxyl or carbonyl groups and the solvent. Radial distribution functions can be calculated from the simulation trajectory to quantify the structuring of solvent molecules around specific functional groups of the solute. researchgate.net

Quantum Chemical Calculations for Reaction Mechanism Predictions

Quantum chemical calculations, particularly using DFT, are essential for predicting and elucidating the mechanisms of chemical reactions involving this compound. nih.govrsc.org By locating transition states and calculating activation energies, researchers can map out the most likely pathways for various transformations.

For this specific molecule, several reaction types could be investigated. For instance, the Knoevenagel condensation is a common reaction for compounds containing an active methylene (B1212753) group, such as cyanoacetamide derivatives. nih.govresearchgate.net Computational studies could model the reaction of the cyano group under various conditions. Another area of interest is the reactivity of the N,N-dimethylbenzamide moiety itself. Theoretical calculations can predict the outcomes of reactions with various reagents, such as active methylene compounds, amines, or hydrazines, by modeling the reaction pathways and comparing the activation barriers for competing mechanisms, such as nucleophilic attack or cyclization. researchgate.net These predictive calculations can guide experimental efforts, saving time and resources in the development of new synthetic methodologies. nih.govrsc.org

Transition State Characterization and Activation Energies

Computational methods, particularly Density Functional Theory (DFT), are instrumental in characterizing the transition states and calculating the activation energies of chemical processes. This information is crucial for predicting reaction feasibility and rates. For molecules with amide or similar functional groups, such as the N,N-dimethylbenzamide moiety, a key process amenable to computational study is the rotation around the carbon-nitrogen (C-N) bond, which exhibits partial double-bond character.

Studies on structurally related ortho-disubstituted benzamidines have utilized DFT calculations to investigate rotational barriers. beilstein-journals.orgnih.gov These studies provide insight into how electronic factors, such as protonation, can drastically alter activation energies. For instance, the activation energy for E/Z isomerization in a molecular form of a benzamidine (B55565) was calculated to be 77 kJ·mol⁻¹. beilstein-journals.orgnih.gov However, upon protonation of the amidine moiety, the rotational barrier increased significantly to 132 kJ·mol⁻¹, indicating a suppression of C-N bond rotation due to an enhanced double-bond character. beilstein-journals.org A similar approach could be applied to this compound to understand the rotational barrier of its C-N bond and how substituents (cyano and hydroxyl groups) and environmental conditions (like pH) influence this energy.

Table 1: Calculated Activation Energies for C-N Bond Rotation in a Model Benzamidine System This table is based on data for a model ortho-disubstituted benzamidine and illustrates the type of data generated through computational analysis.

| System | State | Process | Calculated Activation Energy (kJ·mol⁻¹) |

| 2-bromo-N,N,6-trimethylbenzimidamide | Molecular Form (Z-amidine) | C-N Bond Rotation | 68 |

| 2-bromo-N,N,6-trimethylbenzimidamide | Molecular Form (E-amidine) | C-N Bond Rotation | 71 |

| 2-bromo-N,N,6-trimethylbenzimidamide | Protonated | C-N Bond Rotation | 132 |

Data sourced from studies on ortho-disubstituted benzamidines. beilstein-journals.org

Mechanistic Pathways for Chemical Transformations

Theoretical calculations are pivotal in elucidating the step-by-step mechanisms of chemical reactions. For benzamides, a fundamental reaction is hydrolysis, which converts the amide to a carboxylic acid. Computational studies can map the energy landscape of this transformation, identifying intermediates and transition states.

The hydrolysis of benzamide (B126) can proceed under acidic or basic conditions. prezi.com In acidic conditions, the mechanism involves the initial protonation of the amide's carbonyl oxygen. This is followed by a nucleophilic attack by a water molecule on the carbonyl carbon, leading to a tetrahedral intermediate. cdnsciencepub.com Subsequent proton transfers and the eventual elimination of ammonia (B1221849) or an amine yield the corresponding carboxylic acid. prezi.comcdnsciencepub.com Computational models can determine the energetics of each step, revealing the rate-determining step and exploring how different catalysts or solvent molecules (e.g., the number of water molecules involved in the transition state) can alter the pathway. cdnsciencepub.com For this compound, theoretical studies could similarly model its hydrolysis to 2-cyano-3-hydroxybenzoic acid, providing a detailed mechanistic understanding of its stability and reactivity.

Another transformation is the formation of benzamides. The Friedel-Crafts carboxamidation of arenes using cyanoguanidine in a superacid, for example, has been investigated with theoretical calculations. nih.gov These studies propose a mechanism involving a superelectrophilic dication as the key intermediate that reacts with the benzene ring. nih.gov

Molecular Modeling and Docking Studies for Molecular Recognition

Molecular modeling and docking are indispensable computational techniques in drug discovery, used to predict how a molecule (a ligand) binds to a biological target, typically a protein. The benzamide scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.

Ligand-Protein Interaction Predictions with Benzamide Scaffolds

Molecular docking simulations place a ligand into the binding site of a protein and score the interaction, predicting the binding conformation and affinity. Studies on various benzamide derivatives have demonstrated their potential as inhibitors for a range of protein targets.

For example, computational studies on benzodioxane-benzamides as inhibitors of the bacterial division protein FtsZ revealed key interactions. Docking simulations showed that the 2,6-difluorobenzamide (B103285) motif consistently forms a crucial triple hydrogen bond network within the binding site. mdpi.com The rest of the scaffold, including the benzodioxane portion, fits into a hydrophobic subpocket, and modifications to this part of the molecule can enhance binding. mdpi.com Similarly, N-[(thiophen-3-yl)methyl]benzamides have been modeled as inhibitors of the influenza virus hemagglutinin protein, with molecular dynamics simulations helping to identify the plausible binding site and key anchoring interactions. acs.orgacs.org

A hypothetical docking study of this compound into a target protein would likely predict that the hydroxyl and cyano groups, along with the amide oxygen, could act as key hydrogen bond donors or acceptors, while the benzene ring could engage in hydrophobic or π-stacking interactions.

Table 2: Predicted Ligand-Protein Interactions for Benzamide Scaffolds with Various Protein Targets This table compiles typical interactions observed in computational studies of different benzamide-containing ligands.

| Benzamide Derivative Class | Protein Target | Key Predicted Interactions |

| Benzodioxane-Benzamides | FtsZ | Triple H-bond from the benzamide motif; hydrophobic interactions with the benzodioxane scaffold. mdpi.com |

| Aryl Benzamides | mGluR5 | Analysis of comparative molecular field (CoMFA) and similarity indices (CoMSIA) to guide design. mdpi.com |

| N-[(Thiophen-3-yl)methyl]benzamides | Influenza Hemagglutinin | Anchoring via dimethylthiophene moiety and amide-based tether. acs.orgacs.org |

| Substituted Benzamides | Tubulin (Colchicine Site) | Occupies multiple zones of the binding site, forming various interactions. nih.gov |

Scaffold Design and Optimization via Computational Methods

Computational chemistry is not only predictive but also prescriptive, guiding the design of new molecules with improved properties. For the benzamide scaffold, computational methods are used to optimize potency, selectivity, and pharmacokinetic profiles.

Structure-activity relationship (SAR) studies are often augmented with computational approaches like 3D-Quantitative Structure-Activity Relationship (3D-QSAR). mdpi.com These methods build a computational model that correlates the chemical structures of a series of compounds with their biological activity. The resulting model can then predict the activity of new, unsynthesized molecules and produce visual maps that show where to modify a scaffold to enhance activity. mdpi.com

Furthermore, de novo design algorithms can systematically build and evaluate billions of molecules in silico to generate entirely new scaffolds. chemrxiv.org Starting with a known benzamide ligand and its binding hypothesis, such an algorithm could explore vast chemical space to design novel derivatives of this compound with potentially superior properties, optimizing its fit within a target binding site while maintaining favorable physicochemical attributes. chemrxiv.org The optimization of benzamide derivatives as tubulin inhibitors targeting the colchicine (B1669291) binding site is a practical example where systematic SAR studies led to a potent and orally active compound with a favorable preclinical profile. nih.gov

Investigation of Biological Activities and Mechanisms of Action Non Clinical Focus

Benzamide (B126) Derivatives as Chemical Scaffolds in Biological Research

The benzamide moiety is a prominent structural feature in a multitude of biologically active compounds. mdpi.com Its versatility as a chemical scaffold allows for diverse substitutions, enabling the fine-tuning of pharmacological properties. This has made it a cornerstone in the design and discovery of novel therapeutic agents and chemical probes for exploring biological systems. The inherent properties of the benzamide group, such as its ability to form hydrogen bonds and its conformational flexibility, contribute to its successful application in medicinal chemistry. mdpi.comnih.gov

The benzamide framework serves as a valuable starting point for the development of new bioactive molecules. mdpi.com Researchers leverage this scaffold to design compounds that can interact with a wide array of biological targets, including enzymes and receptors. By modifying the substituents on the aromatic ring and the amide nitrogen, chemists can systematically alter the compound's size, shape, and electronic distribution to achieve desired biological effects. nih.gov

For instance, a series of novel N-benzylbenzamide derivatives were designed and synthesized as inhibitors of tubulin polymerization, a key process in cell division, making them potent antitumor agents. nih.gov In another example, the benzamide scaffold was utilized to develop inhibitors of Mycobacterium tuberculosis, with structure-activity relationship studies leading to potent analogues with high selectivity and low cytotoxicity. acs.org Furthermore, conformationally locked benzamide-type derivatives have been developed as novel binders for the cereblon (CRBN) E3 ligase, which is crucial for proteolysis-targeting chimeras (PROTACs), a modern therapeutic modality. nih.gov These examples underscore the utility of the benzamide scaffold in generating diverse and potent bioactive molecules for various therapeutic areas. nih.govwalshmedicalmedia.com

Understanding the structure-activity relationship (SAR) is fundamental to optimizing the biological activity of benzamide derivatives. SAR studies involve systematically modifying the chemical structure of a lead compound and evaluating the impact of these changes on its biological potency and selectivity. acs.orgtandfonline.com

A study on benzamide analogues as inhibitors of Mycobacterium tuberculosis QcrB revealed key SAR insights. It was found that smaller, electron-rich substitutions at the C-5 position of the benzamide core led to the most active derivatives. acs.org Specifically, replacing a metabolically unstable morpholine (B109124) group with a thiophene (B33073) or methyl substituent resulted in compounds with significantly improved potency and a high selectivity index. acs.org The study also demonstrated that secondary amides were more potent than their primary amide counterparts. acs.org

In a different context, SAR investigations of benzamide and picolinamide (B142947) derivatives as acetylcholinesterase (AChE) inhibitors showed that the position of a dimethylamine (B145610) side chain greatly influenced the inhibitory activity and selectivity against AChE versus butyrylcholinesterase (BChE). tandfonline.comresearchgate.net Picolinamide derivatives, in general, exhibited stronger bioactivity than the benzamide derivatives in this series. tandfonline.comresearchgate.net These studies highlight how systematic structural modifications can elucidate the chemical features essential for a desired biological activity.

| Compound | Substitution at C-5 of Benzamide Core | Mtb IC90 (μM) | HepG2 CC50 (μM) | Selectivity Index (SI) |

|---|---|---|---|---|

| 4a | Bromine | 5.5 | >100 | >18 |

| 4b | Methyl | 0.62 | 33 | 53 |

| 4l | 3-Furan | 0.41 | 40 | 98 |

| 4m | 2-Furan | 0.58 | 40 | 69 |

| 16 | Thiophene | 0.13 | 39 | 300 |

Mechanistic Studies of Molecular Interactions

The biological effects of benzamide derivatives are underpinned by their specific interactions with molecular targets. Mechanistic studies aim to elucidate these interactions at a molecular level, providing a rational basis for their observed activities and guiding further drug design.

Benzamide and related chemical structures have been investigated as inhibitors of various enzymes. A key mechanism of action for some enzyme inhibitors is the chelation of essential metal ions within the enzyme's active site. nih.govnih.gov The Human Immunodeficiency Virus-1 (HIV-1) integrase (IN) is a prime example of a metalloenzyme target. nih.gov This enzyme, which is crucial for viral replication, contains divalent metal ions (typically Mg²⁺) in its catalytic core that are essential for its function. nih.govnih.gov

Compounds such as β-diketo acids (DKAs), which share a metal-chelating pharmacophore with some benzamide-related inhibitors, have been shown to effectively inhibit HIV-1 IN. nih.govnih.gov Their mechanism involves binding to the metal ions in the active site, thereby blocking the catalytic steps of 3'-processing and strand transfer that are necessary for integrating the viral DNA into the host genome. nih.gov While a simple metal chelation motif is not sufficient on its own for potent inhibition, its incorporation into a larger scaffold that makes other favorable contacts with the enzyme is a validated strategy for designing effective HIV-1 integrase inhibitors. nih.gov This principle of inhibiting metalloenzymes through chelation is a recurring theme in the study of bioactive benzamide-related structures.

Chemokine receptors, such as CXCR1 and CXCR2, are G-protein coupled receptors (GPCRs) that play a critical role in inflammatory responses by mediating the migration of leukocytes. nih.goveurekaselect.com The dysregulation of these receptors is implicated in various inflammatory diseases and cancer, making them attractive therapeutic targets. nih.govnih.govpatsnap.com Small-molecule antagonists have been developed to block the activity of these receptors.

The development of CXCR2 receptor antagonists has been an active area of research since the late 1990s, with numerous distinct chemical classes of antagonists being reported. nih.goveurekaselect.com These antagonists function by binding to the receptor and preventing its activation by its natural chemokine ligands (like CXCL8 and CXCL1). nih.gov This blockade inhibits downstream signaling pathways that lead to cell migration and inflammation. patsnap.com While many different scaffolds have been explored, the overarching goal is to identify compounds that can effectively compete with the natural ligands, thus acting as receptor antagonists. The targeting of CXCR1 and CXCR2 has shown promise in preclinical models of pancreatic cancer, where antagonism inhibited tumor growth, angiogenesis, and metastasis. nih.gov

The ability of a molecule to bind metal ions, a process known as chelation, is a significant aspect of the biological activity of many compounds, including some benzamide derivatives. nih.govmdpi.com Chelating agents are molecules that can form multiple bonds with a single metal ion, creating a stable, ring-like structure called a chelate. nih.govbeloit.edu Amide groups, such as the one in the benzamide core, can participate in metal coordination through their carbonyl oxygen or, in some cases, the amide nitrogen. mdpi.comresearchgate.net

In Vitro Biological System Assessments (excluding clinical human trials)

Extensive searches of scientific literature and databases did not yield specific in vitro biological activity data for the chemical compound 2-Cyano-3-hydroxy-N,N-dimethylbenzamide. Consequently, no detailed research findings or data tables on the biological activities and mechanisms of action for this specific compound can be provided at this time.

While research exists on compounds with similar structural motifs, such as other benzamide or cyano-containing derivatives, the strict focus of this investigation on this compound prevents the inclusion of data from these related but distinct molecules. The unique biological profile of a chemical compound is determined by its precise structure, and therefore, extrapolating findings from analogous compounds would be scientifically inappropriate.

Further research is required to elucidate the in vitro biological effects of this compound. Standardized in vitro assays would be necessary to determine its potential activities, such as antimicrobial, cytotoxic, or enzyme inhibitory effects. Such studies would form the basis for understanding its mechanism of action at a molecular level.

Derivatives and Analogues of 2 Cyano 3 Hydroxy N,n Dimethylbenzamide

Design and Synthesis of Chemically Modified Analogues

The design of chemically modified analogues of 2-Cyano-3-hydroxy-N,N-dimethylbenzamide can be approached through several established synthetic strategies, drawing inspiration from the synthesis of similar polysubstituted aromatic compounds. Key functional groups on the parent molecule—the cyano group, the hydroxyl group, and the N,N-dimethylamide moiety—offer multiple sites for modification.

One common approach for synthesizing derivatives of cyano-containing aromatic compounds is through the reaction of halogenated precursors with a cyanide source. For instance, the synthesis of 2-amino-5-cyano-N,3-dimethylbenzamide has been achieved by reacting 2-amino-5-bromo-N,3-dimethylbenzamide with sodium cyanide. mdpi.com This suggests that a bromo-substituted precursor of this compound could be a viable starting material for introducing the cyano group at a late stage of the synthesis.

Another versatile method for creating derivatives is the Knoevenagel condensation, which is particularly useful for synthesizing α,β-unsaturated 2-cyanoacetamide (B1669375) derivatives. nih.gov This reaction typically involves the condensation of an aldehyde with a compound containing an active methylene (B1212753) group, such as 2-cyanoacetamide, often facilitated by a weak base. nih.gov While this method is more directly applicable to the synthesis of open-chain structures, the principles can be adapted for the modification of side chains or for the construction of more complex systems built upon the benzamide (B126) core.

Furthermore, the synthesis of 3-cyano-2-pyridones has been accomplished through a metal-free cascade reaction involving the formation of C-C and C-N bonds. mdpi.com This highlights the potential for building heterocyclic rings onto the this compound scaffold, which could lead to a diverse range of analogues with potentially novel properties. The synthesis of such pyridone derivatives often proceeds with good yields and tolerance for a variety of functional groups. mdpi.com

The table below outlines some synthetic methods applicable to the generation of cyano-containing aromatic compounds, which could be adapted for the synthesis of this compound analogues.

| Synthetic Method | Description | Potential Application for Analogues | Reference |

| Cyanation of Halo-aromatics | Substitution of a halogen (e.g., bromine) on the aromatic ring with a cyano group, often using a cyanide salt. | Introduction of the cyano group to a pre-functionalized benzamide precursor. | mdpi.com |

| Knoevenagel Condensation | Reaction of an aldehyde or ketone with an active methylene compound in the presence of a base to form a C=C bond. | Synthesis of derivatives with unsaturated side chains. | nih.gov |

| Cascade Cycloaddition | A sequence of intramolecular reactions to form cyclic structures in a single synthetic operation. | Construction of fused heterocyclic ring systems onto the benzamide core. | mdpi.com |

Impact of Substituent Effects on Reactivity and Molecular Interactions

The reactivity and molecular interactions of derivatives of this compound are significantly influenced by the electronic and steric effects of their substituents. The interplay between the electron-withdrawing cyano group and the electron-donating hydroxyl group, along with the N,N-dimethylamide moiety, dictates the electron density distribution within the aromatic ring and influences the molecule's acidity, basicity, and susceptibility to electrophilic or nucleophilic attack.

The cyano group, being strongly electron-withdrawing, generally increases the acidity of nearby hydroxyl groups. This effect is well-documented in related phenolic compounds. Conversely, electron-donating groups introduced elsewhere on the aromatic ring would be expected to decrease the acidity of the hydroxyl group. The presence of substituents can also impact the rate of chemical reactions. For example, in the [3+2] cycloaddition reactions of benzonitrile (B105546) N-oxide with substituted benzylideneanilines, the inclusion of electron-releasing dimethylamino and methoxy (B1213986) substituents in the aromatic rings was found to increase the reaction rate. bibliotekanauki.pl

The nature of the substituents also plays a crucial role in the types of non-covalent interactions the molecule can form, which is critical for its behavior in various chemical and biological systems. The hydroxyl group can act as both a hydrogen bond donor and acceptor, while the cyano group and the carbonyl of the amide group are effective hydrogen bond acceptors. Modification of the core structure can introduce new interaction sites or alter existing ones, thereby modulating the molecule's interaction profile. For instance, the introduction of additional hydroxyl or amino groups could enhance the molecule's solubility in polar solvents and its ability to form multiple hydrogen bonds.

The following table summarizes the expected effects of different types of substituents on the properties of a this compound scaffold.

| Substituent Type | Example Groups | Expected Impact on Reactivity | Expected Impact on Molecular Interactions |

| Electron-Withdrawing | -NO₂, -CF₃, -Cl | Increased acidity of the hydroxyl group; decreased nucleophilicity of the aromatic ring. | Can participate in dipole-dipole interactions; may alter hydrogen bonding capacity. |

| Electron-Donating | -OCH₃, -NH₂, -CH₃ | Decreased acidity of the hydroxyl group; increased nucleophilicity of the aromatic ring. | Can act as hydrogen bond acceptors (e.g., -OCH₃, -NH₂); may enhance solubility. |

| Sterically Bulky | -C(CH₃)₃, -Si(CH₃)₃ | May hinder reactions at nearby functional groups due to steric hindrance. | Can influence crystal packing and the geometry of intermolecular interactions. |

Development of Hybrid Molecules with Modified Biological or Chemical Properties

The concept of creating hybrid molecules by combining distinct pharmacophores or functional moieties into a single chemical entity is a promising strategy for developing compounds with novel or enhanced properties. The this compound scaffold can serve as a core structure for the design of such hybrid molecules.

One approach to designing hybrid molecules is through molecular hybridization, where pharmacophoric elements from different bioactive molecules are integrated into a single construct. For example, a series of benzimidazole-based hybrid molecules were designed by integrating benzimidazole (B57391) pharmacophores (known to inhibit COX and LOX enzymes) with a phthalimide (B116566) subunit from thalidomide (B1683933) (a TNF-α inhibitor) to create novel anti-inflammatory agents. nih.gov This strategy could be applied to the this compound core by linking it to other molecular fragments known to possess specific chemical or biological activities.

The functional groups on this compound provide convenient handles for the covalent attachment of other molecules. The hydroxyl group, for instance, can be derivatized to form ethers or esters, linking the benzamide core to another functional unit. Similarly, the aromatic ring could be functionalized to allow for the attachment of other groups through carbon-carbon or carbon-heteroatom bond-forming reactions.

The development of such hybrid molecules could lead to compounds with a range of modified properties. For example, attaching a fluorescent dye to the this compound scaffold could create a fluorescent chemical probe. Alternatively, linking it to a polymer could result in a new material with tailored physical properties. The design and synthesis of these hybrid molecules would be guided by the desired final properties and the chemical compatibility of the constituent parts.

Patent Literature and Intellectual Property Analysis in the Context of 2 Cyano 3 Hydroxy N,n Dimethylbenzamide Research

Analysis of Patented Synthetic Methods and Industrial Relevance for Benzamide (B126) Synthesis

Key reactions and strategies observed in the patent literature for producing complex benzamides often involve the amidation of a corresponding benzoic acid or its activated derivative (like an acyl chloride or ester) with an appropriate amine. For cyanated benzamides, patented processes frequently involve the cyanation of a halogenated precursor.

For instance, patents for the production of 2-amino-5-cyano-N,3-dimethylbenzamide, an intermediate for insecticides, describe the reaction of 2-amino-5-cyano-3-methylbenzoic esters with methylamine. google.comgoogle.com These patents emphasize achieving high yield and purity, which are critical for industrial applications. google.com Another patented process describes the preparation of 2-cyano-3-hydroxy-N-(phenyl)but-2-enamides from a 2-cyano-N-(phenyl)acetamide precursor in the presence of acetic anhydride (B1165640) and sodium hydroxide. google.com Such methods highlight common industrial approaches to constructing the core structures of these molecules.

The industrial relevance of these patented methods lies in their optimization for large-scale production. They often utilize readily available starting materials and reagents, and the reaction conditions are typically selected to minimize costs and environmental impact while maximizing product output. The table below summarizes various patented approaches for synthesizing substituted benzamides, which could be adapted for the synthesis of 2-Cyano-3-hydroxy-N,N-dimethylbenzamide.

Table 1: Patented Synthetic Methods for Substituted Benzamides

| Patent Number | Target Compound Class | Key Reaction Steps | Industrial Relevance |

|---|---|---|---|

| US9169198B2 | 2-Amino-5-cyano-N,3-dimethylbenzamide | Reaction of a 2-amino-5-cyano-3-methylbenzoic ester with methylamine, often with a basic catalyst. google.com | Provides a high-yield and high-purity route to an important agrochemical intermediate. google.com |

| EP2729444B1 | 2-Amino-5-cyano-N,3-dimethylbenzamide | Similar to US9169198B2, involving the reaction of benzoic acid esters with methylamine. google.com | Focuses on process optimization for large-scale manufacturing. google.com |

| DE10311763A1 | 2-Cyano-3-hydroxy-N-(phenyl)but-2-enamides | Reaction of a phenyl-substituted 2-cyano-N-(phenyl)acetamide with acetic anhydride and sodium hydroxide, followed by acidification. google.com | Demonstrates a method for constructing a related enamide structure. |

| FR1407055A | General Substituted Benzamides | Describes general processes for the preparation of substituted benzamides for medicinal use. google.com | Broad applicability for synthesizing a variety of benzamide-based active pharmaceutical ingredients. |

| US4297503A | Metoclopramide Precursor | Multi-step synthesis involving chlorination, amidation, and other functional group manipulations on a benzoic acid backbone. google.com | Illustrates a complete synthetic pathway from a simple starting material to a complex pharmaceutical product. |

Freedom to Operate and Novelty Assessments for Research Directions

Before embarking on significant research and development, particularly with commercial applications in mind, two critical IP assessments are necessary: Freedom to Operate (FTO) analysis and novelty assessment.

Freedom to Operate (FTO) analysis aims to determine whether a proposed product, process, or technology infringes upon the existing patent claims of others. For research involving this compound, an FTO analysis would involve a thorough search of patent databases to identify any patents that claim:

The compound this compound itself (a "composition of matter" claim).

A method of synthesizing the compound.

A specific use or application of the compound (e.g., as an anticancer agent or an inhibitor of a particular enzyme). nih.govnih.gov

If an active patent with relevant claims is found, the researcher or institution might be blocked from commercializing their research without a license from the patent holder. It is important to note that FTO is jurisdiction-specific; a patent granted in the United States does not prevent activity in a country where no corresponding patent is in force.

Novelty Assessment is conducted to determine if a new discovery is patentable. A key requirement for patentability is that the invention must be new (novel) and not obvious to someone "skilled in the art". acs.org For a chemical compound, novelty can be established in several ways:

New Chemical Entity: If this compound has never been synthesized or described before, it is a new chemical entity and is likely patentable.

New Synthetic Process: A new, inventive, and useful method of synthesizing the compound could be patentable, even if the compound itself is already known.

New Use: Discovering a new and non-obvious use for a known compound can also be patented. For example, if the compound is known but its utility as a PARP-1 inhibitor for cancer therapy is newly discovered, that new use could be patented. nih.gov

New Formulation or Purity Profile: A claim to a compound with a specific, high level of purity may be considered novel if the prior art does not disclose methods that would inherently result in that purity level. epo.org

For research on this compound, a novelty assessment would require a comprehensive search of scientific literature and patent databases to ensure the proposed research direction has not been previously disclosed.

Strategies for Intellectual Property Protection in Academic Research

Protecting intellectual property generated during academic research is crucial for facilitating technology transfer and commercialization. acs.org Several strategies can be employed to safeguard these valuable assets.

Patents are the most formal and robust form of protection for scientific inventions. unimelb.edu.au The process for an academic researcher typically involves:

Invention Disclosure: The first step is to formally document the discovery and submit an invention disclosure form to the university's technology transfer office. This document should detail the invention, its potential applications, and any public disclosures.

Prior Art Search: A thorough search of patents and literature is conducted to assess the novelty and non-obviousness of the invention.

Patent Application: If the invention is deemed patentable, the university will typically hire a patent attorney to draft and file a patent application with the relevant patent office (e.g., the USPTO in the United States).

Publication Strategy: It is critical to file at least a provisional patent application before any public disclosure (e.g., conference presentation, journal article) of the invention, as public disclosure can forfeit patent rights in many jurisdictions.

Trade Secrets offer an alternative to patents. A trade secret is any confidential information that provides a competitive edge, such as a synthetic process, experimental know-how, or a chemical formula. unimelb.edu.au The primary advantage is that there is no expiration date, as long as the information remains secret. However, there is no protection against independent discovery or reverse engineering by a competitor. In an academic setting, maintaining research as a trade secret can be challenging due to the emphasis on publication and open collaboration.

Confidential Disclosure Agreements (CDAs) , also known as Non-Disclosure Agreements (NDAs), are essential legal contracts used to protect confidential information when collaborating with external parties. Before discussing unpublished research or potential inventions with industry partners or researchers from other institutions, a CDA should be in place to ensure the information is not misused or publicly disclosed.

Table 2: IP Protection Strategies in Academia

| Strategy | Description | Key Considerations for Researchers |

|---|---|---|

| Patents | Grants the inventor exclusive rights to an invention for a limited period. chemistryviews.org | Must file before public disclosure. Requires demonstrating novelty, utility, and non-obviousness. The process can be lengthy and expensive. |

| Trade Secrets | Protecting confidential information (e.g., a process or formula) that provides a competitive advantage. unimelb.edu.au | Difficult to maintain in an academic environment that encourages publication. Offers no protection against independent discovery. |

| Confidential Disclosure Agreements (CDAs) | Legal agreements to protect the sharing of confidential information with third parties. | Essential for industry collaborations and discussions with external researchers. Defines the scope of confidential information and its permitted use. |

| Material Transfer Agreements (MTAs) | Contracts that govern the transfer of tangible research materials between two organizations. | Important when sharing or receiving novel compounds like this compound to define how the material can be used and to protect IP rights. |

By carefully considering these IP frameworks and strategies, researchers working with this compound can navigate the complex patent landscape, secure their intellectual contributions, and pave the way for future innovation and application.

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of 2-Cyano-3-hydroxy-N,N-dimethylbenzamide to improve yield and purity?

- Methodological Answer : Optimize reaction conditions (e.g., solvent choice, temperature, catalyst) based on analogous benzamide syntheses. For example, Pd/C-catalyzed hydrogenation under ambient conditions (MeOH, 18 h) can reduce side reactions . Use preparative HPLC for purification, as demonstrated for structurally similar N-benzoyl-2-hydroxybenzamides (33% yield after HPLC purification) . Monitor reaction progress via TLC or LC-MS to identify intermediates and byproducts.

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Adopt protocols from structurally similar cyano-containing benzamides:

- Use fume hoods to avoid inhalation of dust (S22) and wear nitrile gloves to prevent skin contact (S24/25) .

- Store in sealed containers under dry, ventilated conditions (≤30°C) to prevent degradation .

- Implement spill containment measures (e.g., sand or vermiculite) due to potential aquatic toxicity .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- 1H/13C NMR : Resolve hydroxyl and cyano groups in DMSO-d6, noting characteristic peaks for aromatic protons (δ 7.2–7.9 ppm) and carbonyl carbons (δ 164–168 ppm) .

- HRMS : Confirm molecular ion ([M+H]+) with <1 ppm error for exact mass validation .

- IR Spectroscopy : Identify O-H (3200–3600 cm⁻¹) and C≡N (2200–2260 cm⁻¹) stretches to verify functional groups .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore the biological activity of this compound derivatives?

- Methodological Answer :

- Synthetic Modifications : Introduce substituents at the hydroxy or cyano positions (e.g., alkylation, halogenation) using methods from trihydroxy-N-alkyl-benzamide syntheses (Fig. 2, ).

- Biological Assays : Test derivatives against target enzymes (e.g., kinases) with dose-response curves (IC50) and compare to parent compound. Validate selectivity via counter-screening .

- Computational Modeling : Use DFT calculations to correlate electronic properties (e.g., HOMO/LUMO) with activity trends .

Q. What statistical approaches are recommended for optimizing reaction parameters in large-scale synthesis?

- Methodological Answer : Apply factorial design (e.g., Box-Behnken or Central Composite Design) to evaluate interactions between variables (e.g., temperature, stoichiometry). For example, a 3² factorial design was used to optimize TiO2 photocatalysis, reducing experimental runs by 40% while maintaining accuracy . Analyze data via ANOVA to identify significant factors affecting yield/purity.

Q. How can researchers resolve contradictions in crystallographic data for novel benzamide analogs?

- Methodological Answer :

- Redetermination : Re-crystallize the compound in alternative solvents (e.g., EtOH vs. DCM) to assess polymorphism, as seen in N-cyclohexylbenzamide derivatives (monoclinic vs. orthorhombic systems) .

- Synchrotron XRD : Use high-resolution data (e.g., λ = 0.7 Å) to resolve ambiguities in hydrogen bonding networks .

- Computational Validation : Compare experimental unit cell parameters with predicted values from CrystalPredictor or USPEX .

Q. What strategies mitigate environmental risks during disposal of this compound waste?

- Methodological Answer :

- Hydrolysis : Degrade cyano groups under basic conditions (pH >10) to form less toxic carboxylates .

- Adsorption : Use activated carbon or clay to sequester residual compound in aqueous waste, reducing LC50 for aquatic organisms .

- Regulatory Compliance : Follow TSCA guidelines for hazardous waste disposal and document SDS sections 12–13 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.